molecular formula C17H36BrNO2 B14666603 N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium bromide CAS No. 49563-93-1

N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium bromide

Cat. No.: B14666603
CAS No.: 49563-93-1
M. Wt: 366.4 g/mol
InChI Key: HNZGLSCQAAGGBQ-UHFFFAOYSA-N
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Description

N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium bromide: is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound features a long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium group, which allows it to interact with both hydrophobic and hydrophilic substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium bromide typically involves the quaternization of N,N-dimethyldodecylamine with 3-bromopropionic acid. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the process. The final product is often obtained in high purity through multiple purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dodecyl chain, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines under specific conditions.

    Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide or chloride ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium hydroxide or sodium chloride in aqueous or alcoholic solutions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Tertiary amines.

    Substitution: Corresponding quaternary ammonium salts with different anions.

Scientific Research Applications

Chemistry:

  • Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
  • Acts as a phase transfer catalyst in organic synthesis.

Biology:

  • Employed in the formulation of antimicrobial agents due to its ability to disrupt microbial cell membranes.
  • Used in cell culture media to enhance cell growth and viability.

Medicine:

  • Investigated for its potential use in drug delivery systems due to its surfactant properties.
  • Studied for its role in enhancing the efficacy of certain pharmaceuticals.

Industry:

  • Utilized in the production of personal care products such as shampoos and conditioners.
  • Used in the formulation of cleaning agents and detergents.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The long hydrophobic dodecyl chain interacts with hydrophobic substances, while the hydrophilic quaternary ammonium group interacts with water and other polar substances. This dual interaction allows the compound to reduce surface tension and enhance the solubility of various substances. In biological systems, it can disrupt cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

  • N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium chloride
  • N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium hydroxide
  • N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium iodide

Uniqueness: N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium bromide is unique due to its specific bromide ion, which can influence its reactivity and solubility compared to its chloride, hydroxide, and iodide counterparts. The bromide ion can also affect the compound’s antimicrobial properties and its interaction with other substances in various applications.

Properties

CAS No.

49563-93-1

Molecular Formula

C17H36BrNO2

Molecular Weight

366.4 g/mol

IUPAC Name

2-carboxyethyl-dodecyl-dimethylazanium;bromide

InChI

InChI=1S/C17H35NO2.BrH/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17(19)20;/h4-16H2,1-3H3;1H

InChI Key

HNZGLSCQAAGGBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCC(=O)O.[Br-]

Origin of Product

United States

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